1-(Perfluoro-n-hexyl)decane

Übersicht

Beschreibung

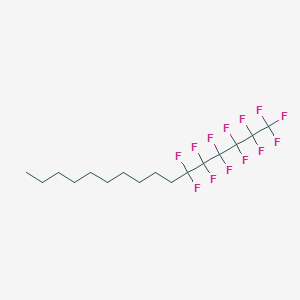

1-(Perfluoro-n-hexyl)decane (CAS 147492-59-9) is a fluorinated hydrocarbon with the molecular formula C₁₆H₁₃F₁₃ and a molecular weight of 504.23 g/mol . It is structurally characterized by a perfluorohexyl (C₆F₁₃) group attached to a decane (C₁₀H₂₁) chain, creating a hybrid molecule with both fluorinated and hydrogenated segments. Key physical properties include:

- Boiling Point: 105–106°C at 3 mmHg

- Density: 1.29 g/cm³ at 20°C

- Refractive Index: 1.36 at 20°C

- Purity: >96% (commercial grade)

Its partial fluorination confers unique properties, such as chemical stability and hydrophobicity, making it suitable for applications like surfactants, coatings, and specialty fluids.

Vorbereitungsmethoden

Liquid-Phase Direct Fluorination

The most widely documented method for synthesizing 1-(Perfluoro-n-hexyl)decane involves liquid-phase direct fluorination using elemental fluorine (). This approach, described in patent EP0077114B1 , employs a reactor system designed to handle the exothermic nature of fluorination. Key steps include:

Reaction Setup and Conditions

-

Reactants : Partially fluorinated precursors, such as 3-n-propoxy undecafluoro-2-methyl-2-pentene, are reacted with undiluted in an inert solvent (e.g., perfluoroisohexane).

-

Apparatus : A copper or monel reactor equipped with UV irradiation (100 W mercury arc lamp) to initiate radical-chain reactions .

-

Temperature : Maintained at 0–5°C to control reaction kinetics and prevent decomposition .

-

Fluorine Flow Rate : 25–30 mL/min, ensuring a stoichiometric excess .

Procedure and Purification

-

The precursor is pumped into the reactor at 0.4–0.7 g/hr under vigorous stirring.

-

Post-reaction, unreacted and byproduct HF are purged with nitrogen.

-

The crude product is washed with aqueous alkaline solutions (e.g., KOH) to remove residual acids, followed by distillation to isolate this compound .

Table 1: Representative Fluorination Conditions and Outcomes

| Precursor | Solvent | Flow Rate (mL/min) | Yield (%) | Purity (%) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 3-n-Propoxy undecafluoro-2-methyl-2-pentene | Perfluoroisohexane | 25 | 85 | 99 | 136–137 |

| 2-H-3-propoxytetradecafluoro-2,4-dimethylpentane | Perfluoroisohexane | 30 | 78 | 98 | 143–144 |

Alternative Fluorinating Agents

While elemental fluorine is predominant, cobalt trifluoride () has been explored for industrial-scale synthesis . This method avoids handling gaseous , though it requires high temperatures:

CoF3\text{CoF}_3CoF3-Mediated Fluorination

-

Process : Hexadecane is reacted with at 200–300°C , yielding perfluorinated products via successive hydrogen-fluorine exchanges .

-

Challenges :

Industrial-Scale Production

Large-scale synthesis adapts laboratory methods with modifications for efficiency:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times .

-

Automated Monitoring : In-line gas chromatography ensures consistent product quality .

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.5–1 L | 500–1,000 L |

| Production Rate | 5–10 g/hr | 50–100 kg/hr |

| Energy Consumption | 1–2 kW | 200–500 kW |

Emerging Methodologies

Recent advancements focus on electrochemical fluorination (ECF) , though data remain limited for this compound. ECF employs fluoride ions in non-aqueous electrolytes, potentially reducing dependency .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Perfluoro-n-hexyl)decane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the degradation of the fluorinated compound.

Major Products

The major products formed from these reactions depend on the nature of the nucleophile used. For example, the reaction with amines can yield fluorinated amines, while the reaction with alcohols can produce fluorinated ethers.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

1-(Perfluoro-n-hexyl)decane is characterized by:

- High thermal stability : It remains stable under extreme temperatures.

- Chemical inertness : The compound does not easily react with other chemicals.

- Low surface tension : This property makes it effective in applications requiring wetting or spreading.

Chemistry

In chemical research, this compound is utilized as:

- Solvent : Its inertness allows it to dissolve a variety of substances without participating in chemical reactions, making it ideal for sensitive reactions.

- Reagent : It can serve as a reagent in substitution reactions, where fluorine atoms are replaced with other functional groups.

Biology

In biological studies, the compound is applied in:

- Membrane studies : It is used to investigate the properties of biological membranes due to its ability to mimic lipid structures.

- Fluorinated surfactants : Its low surface tension enhances the effectiveness of surfactants in biological applications.

Medicine

In the medical field, this compound is explored for:

- Drug delivery systems : Its unique properties facilitate the development of advanced drug delivery mechanisms.

- Medical imaging : The compound is being investigated as a potential contrast agent in imaging techniques due to its stability and inertness.

Industry

Industrially, this compound finds use in:

- Lubricants : Its low surface tension and chemical resistance make it suitable for high-performance lubricants.

- Coatings and sealants : The compound's stability under various conditions enhances the durability of coatings and sealants.

Case Study 1: Drug Delivery Systems

Research has demonstrated that incorporating this compound into drug formulations improves bioavailability and stability. In vitro studies showed enhanced cellular uptake compared to traditional solvents.

Case Study 2: Biological Membrane Studies

A study focused on the interaction of this compound with lipid membranes revealed insights into membrane fluidity and permeability, suggesting its potential role in developing new therapeutic agents targeting membrane-bound proteins.

Wirkmechanismus

The mechanism of action of 1-(Perfluoro-n-hexyl)decane is primarily based on its ability to interact with other molecules through van der Waals forces. The presence of multiple fluorine atoms enhances these interactions, leading to unique physical and chemical properties. The compound does not typically engage in strong chemical bonding due to its high stability and inertness.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Below is a comparative analysis of 1-(Perfluoro-n-hexyl)decane with structurally related fluorinated hydrocarbons:

Key Observations:

- Fluorine Content : 1-H-Perflurodecane (21 F atoms) is nearly fully fluorinated, while Decane, 1-fluoro has only one fluorine atom. The target compound balances fluorination (13 F atoms) with a hydrogenated decane chain.

- Molecular Weight : Longer fluorinated chains (e.g., C₈F₁₇ in 1-Perfluorooctyloctane) increase molecular weight significantly .

Physical and Chemical Properties

- Density and Boiling Point : Fully fluorinated compounds (e.g., 1-H-Perflurodecane) exhibit higher density and boiling points due to strong C–F bonds and increased molecular mass .

- Hydrophobicity : Fluorination enhances hydrophobicity; 1-H-Perflurodecane’s near-full fluorination makes it superhydrophobic, while the target compound’s partial fluorination offers a balance between hydrophobicity and solubility .

Biologische Aktivität

1-(Perfluoro-n-hexyl)decane, a member of the perfluoroalkane family, has garnered attention due to its unique properties and potential applications in various fields, including biology and environmental science. This compound is characterized by a long carbon chain fully substituted with fluorine atoms, which imparts distinct chemical and biological behaviors compared to its hydrocarbon counterparts. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and potential implications for health and environmental safety.

This compound is represented by the molecular formula C16H33F13. Its structure includes a decane backbone with a perfluorinated hexyl group, contributing to its hydrophobicity and resistance to degradation. These properties influence its interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Preliminary studies suggest that perfluorinated compounds can inhibit certain enzymatic activities, affecting metabolic pathways.

- Toxicity Profiles : Research indicates that exposure to perfluorinated substances may lead to cytotoxic effects in various cell lines.

Toxicological Studies

A significant body of research has focused on the toxicological impacts of perfluoroalkanes, including this compound. Key findings from recent studies include:

- Cytotoxicity : In vitro studies have demonstrated that exposure to high concentrations of this compound can induce apoptosis in human liver cells (HepG2), suggesting potential hepatotoxic effects .

- Endocrine Disruption : Some studies indicate that perfluorinated compounds may interfere with endocrine functions, potentially leading to reproductive and developmental issues .

Environmental Impact

The persistence of perfluoroalkanes in the environment raises concerns regarding their bioaccumulation and long-term ecological effects:

- Bioaccumulation Potential : Research has shown that compounds like this compound can accumulate in aquatic organisms, leading to higher trophic level exposure .

- Ecotoxicological Effects : Studies on aquatic species indicate that exposure to perfluorinated compounds can result in altered behavior and reproductive success .

Case Study 1: Hepatotoxicity Assessment

A study conducted on HepG2 cells exposed to varying concentrations of this compound over 24 hours revealed a dose-dependent increase in cell death. The IC50 value was determined to be approximately 150 µM, indicating significant cytotoxicity at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 65 |

| 150 | 30 |

This data supports the hypothesis that prolonged exposure may lead to liver damage.

Case Study 2: Endocrine Disruption in Fish

Research on zebrafish embryos exposed to sub-lethal doses of this compound indicated developmental abnormalities. Notably, a significant increase in deformities was observed at concentrations above 10 µg/L.

| Treatment Group | Deformities (%) |

|---|---|

| Control | 5 |

| 10 µg/L | 20 |

| 50 µg/L | 45 |

These findings underscore the potential risks associated with environmental contamination by this compound.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 1-(Perfluoro-n-hexyl)decane in environmental matrices?

Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Use a reverse-phase C18 column with a methanol/ammonium acetate mobile phase to separate perfluorinated analogs. Isotopically labeled internal standards (e.g., ¹³C-labeled perfluorodecanoic acid) improve quantification accuracy by correcting matrix effects .

- Gas Chromatography-Mass Spectrometry (GC-MS) can be applied for volatile derivatives, but requires derivatization (e.g., methylation) due to the compound's low volatility. Confirm fragmentation patterns against reference libraries like NIST .

Q. How should researchers handle safety protocols when synthesizing or handling this compound?

Answer:

- Ventilation and PPE: Use fume hoods for all procedures. Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Peroxide Checks: Inspect stored solutions monthly for crystalline precipitates (indicative of peroxide formation). Test peroxide strips if degradation is suspected. Dispose of contaminated samples via certified hazardous waste protocols .

- Inhibitor Addition: Add 0.1% BHT (butylated hydroxytoluene) to solvent stocks to suppress radical-mediated degradation .

Q. What are the key physicochemical properties of this compound relevant to environmental fate studies?

Answer:

- Log Kow (Octanol-Water Partition Coefficient): Estimated at >8.0, indicating high hydrophobicity and potential for bioaccumulation .

- Vapor Pressure: Extremely low (<0.1 Pa at 25°C), suggesting limited atmospheric mobility .

- Water Solubility: <1 µg/L, necessitating extraction methods like solid-phase extraction (SPE) for aqueous samples .

Advanced Research Questions

Q. How can experimental designs reconcile contradictory data on the environmental persistence of this compound across redox conditions?

Answer:

- Controlled Microcosm Studies: Compare degradation rates in aerobic vs. anaerobic sediment-water systems. Monitor intermediates (e.g., perfluorohexanoic acid) via high-resolution mass spectrometry to track defluorination pathways .

- Isotopic Tracers: Use ¹⁸O-labeled water or ¹³C-labeled substrates to distinguish biotic vs. abiotic degradation mechanisms .

- Statistical Modeling: Apply multivariate analysis (e.g., PCA) to isolate variables (pH, organic carbon, microbial activity) influencing persistence discrepancies .

Q. What methodologies are effective for assessing bioaccumulation potential in aquatic ecosystems?

Answer:

- Trophic Magnification Studies: Measure concentrations in benthic organisms (e.g., clams), fish, and top predators (e.g., birds) to calculate trophic magnification factors (TMFs). Normalize lipid content and use stable isotopes (δ¹⁵N) to confirm trophic levels .

- In Silico Modeling: Use EPI Suite or COSMOtherm to predict bioconcentration factors (BCFs) based on molecular descriptors (e.g., molecular volume, polarizability) .

Q. How can researchers address analytical challenges in distinguishing this compound from structural isomers in complex mixtures?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Employ Orbitrap or Q-TOF systems to resolve exact masses (e.g., m/z 520.08 for C₁₀HF₂₁) and isotopic patterns. Use MS/MS fragmentation libraries to differentiate branched vs. linear isomers .

- Chromatographic Optimization: Utilize ultra-performance liquid chromatography (UPLC) with ACQUITY BEH C18 columns (1.7 µm particle size) to achieve baseline separation of co-eluting isomers .

Q. What experimental strategies are recommended for studying the compound’s interaction with soil organic matter (SOM)?

Answer:

- Batch Sorption Experiments: Incubate ¹⁴C-labeled this compound with humic acids or fulvic acids. Measure partitioning coefficients (Kd) via scintillation counting .

- Spectroscopic Analysis: Use Fourier-transform infrared spectroscopy (FTIR) to identify binding sites (e.g., carboxyl or hydroxyl groups in SOM) .

- Molecular Dynamics Simulations: Model hydrophobic interactions and hydrogen bonding using software like GROMACS to predict sorption energetics .

Q. Data Interpretation & Contradiction Management

Q. How should researchers resolve discrepancies in toxicity data between in vitro and in vivo models?

Answer:

- Dose-Response Alignment: Normalize exposure doses using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences .

- Endpoint Harmonization: Compare hepatotoxicity markers (e.g., ALT/AST levels) across models. Use transcriptomics (RNA-seq) to identify conserved pathways (e.g., PPARα activation) .

Q. What statistical approaches are suitable for analyzing non-linear degradation kinetics of this compound?

Answer:

- Non-Linear Regression: Fit data to first-order (Ct = C₀e⁻ᵏᵗ) or Weibull models (Ct = C₀exp[−(kt)ᵝ]) to estimate rate constants (k) and shape parameters (β) .

- Bootstrapping: Perform 1,000 resampling iterations to calculate 95% confidence intervals for half-lives, addressing variability in heterogeneous environmental samples .

Q. Methodological Resources

- Synthetic Protocols: Refer to fluorination methods using perfluoroalkyl iodides (e.g., telomerization) .

- QA/QC Guidelines: Follow CDC’s NHANES protocols for spike-recovery tests and blank correction in PFAS analysis .

- Ethical Frameworks: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBCMJRMESQQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)6(CH2)10H, C16H21F13 | |

| Record name | Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163727 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147492-59-9 | |

| Record name | 1-(perfluorohexyl)decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147492-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6--Tridecafluorohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147492599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Perfluoro-n-hexyl)decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.